2-Amino-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2-amino-N-(3-methylisoxazol-5-yl)benzamide is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of benzamide, featuring an isoxazole ring substituted with a methyl group at the 3-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-amino-5-methylisoxazole with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
2-amino-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylisoxazole: A precursor in the synthesis of 2-amino-N-(3-methylisoxazol-5-yl)benzamide.
N-(5-methylisoxazol-3-yl)malonamide: Another compound featuring the isoxazole ring, used in different applications.
Uniqueness
2-amino-N-(3-methylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and benzamide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
86134-15-8 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-amino-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(16-14-7)13-11(15)8-4-2-3-5-9(8)12/h2-6H,12H2,1H3,(H,13,15) |
InChI Key |
OPRCUUUMIOKKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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